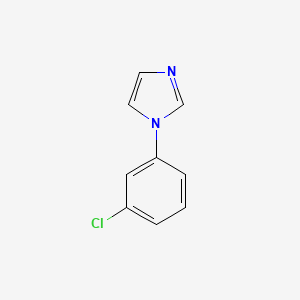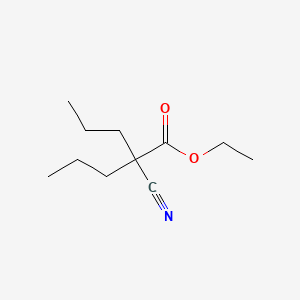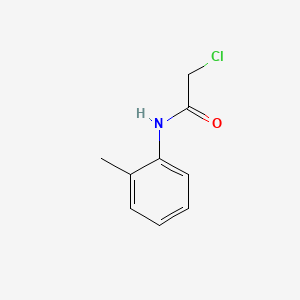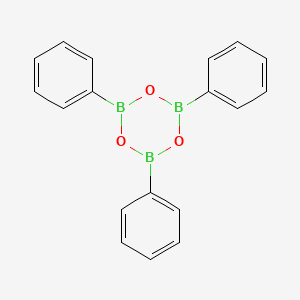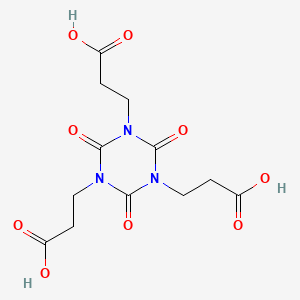
Tetradecyl benzoate
Vue d'ensemble
Description
Tetradecyl benzoate is a chemical compound with the CAS Number 70682-72-3 and a molecular weight of 318.5 . It is also known by its IUPAC name, this compound .
Synthesis Analysis
This compound can be synthesized through a process involving ester and alcohol. The general procedure involves adding ester (1 mmol) and alcohol (3 mmol) in a round bottom flask, followed by the addition of base LiHMDS (2 mmol) at 0 °C. The reaction is stirred at room temperature for about 3 hours .Molecular Structure Analysis
The molecular formula of this compound is C21H34O2 . The InChI code is 1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3 .Chemical Reactions Analysis
Esterification reactions are becoming increasingly popular in the photochemical field . This compound, as an ester, can be involved in various types of reactions to synthesize esters using photochemical strategies. The reaction mechanisms mainly involve single electron transfer, energy transfer, or other radical procedures .Physical And Chemical Properties Analysis
This compound is a solid or viscous liquid at room temperature . It is stored in a dry, sealed environment .Applications De Recherche Scientifique
1. Stem Cell Imaging
Tetradecyl benzoate derivatives, such as hexadecyl-DOTA-benzoate, have been studied for their application in stem cell imaging. In a study by Kim et al. (2015), hexadecyl-DOTA-benzoate labeled with copper-64 was used as a positron emission tomography (PET) radiotracer for imaging adipose-derived stem cells. The tracer showed high labeling efficiency and did not compromise cell viability, indicating its potential as a non-invasive tool for monitoring transplanted stem cells (Kim et al., 2015).
2. Biodegradation and Biosorption
Studies on biodegradation and biosorption have included this compound analogs as reference compounds. Prado et al. (2009) investigated the fate of veterinary antibiotics in biological treatment processes, using sodium benzoate as a referent pollutant for its high biodegradability. This research helps in understanding the environmental fate of such compounds (Prado, Ochoa, & Amrane, 2009).
3. Synthesis and Biological Activity Evaluation
The synthesis and evaluation of benzoate compounds, including this compound derivatives, have been explored for their potential as local anesthetics. Zou, Chen, and Zhou (2019) designed and synthesized benzoate compounds, modifying them with alkyl groups, and evaluated their biological activity, demonstrating their potential in medical applications (Zou, Chen, & Zhou, 2019).
4. Organocatalysis
This compound derivatives have been used in organocatalysis. A study by Dekamin et al. (2010) found that tetrabutylammonium phthalimide-N-oxyl and tetraethylammonium 2-(carbamoyl)benzoate were effective catalysts for the cyclotrimerization of aryl and alkyl isocyanates under mild conditions (Dekamin, Varmira, Farahmand, Sagheb-Asl, & Karimi, 2010).
5. Ionic Liquid Reactivity
This compound derivatives have shown reactivity in the context of ionic liquids. Tseng, Kan, and Chu (2007) studied the reactivity of trihexyl(tetradecyl)phosphonium chloride with substituted benzoates, which showed potential in forming esters and aryl ketones through reactions like Wittig reaction (Tseng, Kan, & Chu, 2007).
Mécanisme D'action
Mode of Action
It is known that benzoate derivatives can interact with various biological targets, potentially leading to a range of effects .
Biochemical Pathways
Tetradecyl benzoate may be involved in the benzoyl-CoA pathway, which is a common pathway for the degradation of aromatic compounds . This pathway involves the transformation of growth substrates to benzoyl-CoA through various reactions, including the carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tetradecyl benzoate plays a significant role in biochemical reactions, particularly in lipid metabolism and signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipase enzymes, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of lipids in metabolic processes. Additionally, this compound can bind to certain receptor proteins on cell membranes, influencing cell signaling pathways and metabolic activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to enhance neurite outgrowth by activating specific signaling pathways such as the tyrosine kinase A receptor pathway . This activation leads to increased phosphorylation of downstream proteins, promoting cell differentiation and growth. In other cell types, this compound can affect lipid metabolism by altering the expression of genes involved in lipid synthesis and degradation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, thereby reducing lipid synthesis . Additionally, it can activate transcription factors that regulate the expression of genes involved in cell growth and differentiation . These molecular interactions are crucial for the compound’s biological activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular functions such as neurite outgrowth and lipid metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical and pharmacological applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism and benzoate catabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds, leading to the release of tetradecanol and benzoic acid These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by lipid transporters and distributed within cellular compartments such as the endoplasmic reticulum and lipid droplets . The localization and accumulation of this compound in these compartments are crucial for its biological activity and effects on cellular processes. Additionally, binding proteins can facilitate the transport and distribution of this compound, influencing its cellular localization and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is important for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications For example, this compound can localize to lipid droplets, where it participates in lipid metabolism and storage Additionally, it can be directed to the endoplasmic reticulum, where it influences lipid synthesis and processing
Propriétés
IUPAC Name |
tetradecyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOBYINWABKLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70887542 | |
| Record name | 1-Tetradecanol, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70682-72-3 | |
| Record name | 1-Tetradecanol, 1-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70682-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070682723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanol, 1-benzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Tetradecanol, 1-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADECYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76OEO03Y04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


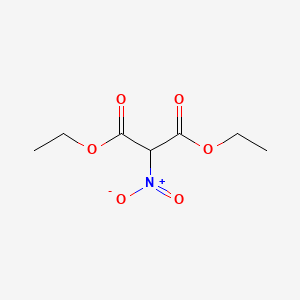

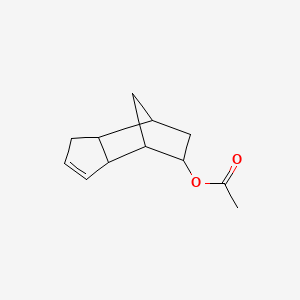
![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)
